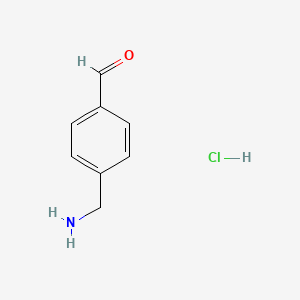

4-(Aminomethyl)benzaldehyde hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(aminomethyl)benzaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4,6H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRVTTAGPORXSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803571-99-4 | |

| Record name | 4-(aminomethyl)benzaldehyde hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Bifunctional Building Block

An In-depth Technical Guide to 4-(Aminomethyl)benzaldehyde Hydrochloride: Structure, Properties, and Applications

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular scaffolds is paramount. This compound emerges as a distinguished reagent, valued for its unique bifunctional architecture. Possessing both a reactive aldehyde and a primary aminomethyl group, this compound serves as a versatile linchpin in the construction of complex molecules, from pharmaceutical intermediates to novel materials. The hydrochloride salt form not only enhances its stability and shelf-life but also provides a convenient handle for controlling the reactivity of the amine functionality.

This guide offers a comprehensive technical overview for researchers, application scientists, and professionals in drug development. It delves into the core structural characteristics, physicochemical properties, reactivity profile, and synthetic utility of this compound, providing the field-proven insights necessary for its effective application.

Molecular Structure and Physicochemical Profile

At its core, 4-(Aminomethyl)benzaldehyde is a para-substituted benzene ring. The structure is characterized by an aldehyde group (-CHO) and an aminomethyl group (-CH2NH2) positioned at opposite ends of the aromatic ring.[1] The commercially available hydrochloride salt form features the protonation of the primary amine, creating an ammonium chloride moiety (-CH2NH3+Cl-). This salt formation is critical as it protects the amine from unwanted side reactions and improves the compound's solubility in certain polar solvents.

The molecule's IUPAC name is 4-(aminomethyl)benzaldehyde;hydrochloride.[2] Its structure combines the electrophilic nature of the aldehyde's carbonyl carbon with the potential nucleophilicity of the amine (upon deprotonation), setting the stage for a diverse range of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClNO | [2][3][4] |

| Molecular Weight | 171.62 g/mol | [2][4] |

| CAS Number | 1803571-99-4 | [2][3][5] |

| Appearance | Solid | |

| pKa (Predicted) | 8.68 ± 0.10 (for the amine) | [6] |

| Boiling Point (Predicted) | 269.9 ± 15.0 °C | [6] |

| InChI Key | HKRVTTAGPORXSX-UHFFFAOYSA-N | [2][7] |

| Canonical SMILES | C1=CC(=CC=C1CN)C=O.Cl | [2] |

Spectroscopic Characterization: The Molecular Fingerprint

Confirming the identity and purity of this compound is achieved through standard spectroscopic techniques. The expected spectral data provide a unique "fingerprint" derived directly from its molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. The aldehyde proton (-CHO) is expected to produce a singlet far downfield, typically in the range of δ 9.8-10.1 ppm.[8] The aromatic protons on the para-substituted ring will appear as two distinct doublets in the δ 7.5-8.0 ppm region, characteristic of an A₂B₂ spin system. The methylene protons (-CH₂-) adjacent to the ammonium group would likely be observed as a singlet around δ 4.0-4.3 ppm. The ammonium protons (-NH₃⁺) often present as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

-

¹³C NMR Spectroscopy: The carbon spectrum will be defined by the highly deshielded aldehyde carbonyl carbon, appearing around δ 192 ppm. The aromatic carbons will yield four signals: two for the substituted carbons (C-CHO and C-CH₂NH₃⁺) and two for the unsubstituted carbons. The methylene carbon (-CH₂-) would be expected in the δ 40-45 ppm region.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the aldehyde. A broad and complex series of bands between 2800-3100 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary ammonium salt. Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry (MS): In techniques like Electrospray Ionization (ESI-MS), the primary ion observed would correspond to the cationic portion of the molecule, [C₈H₁₀NO]⁺, with a mass-to-charge ratio (m/z) of 136.1. This represents the molecular weight of the free base plus a proton.

Synthesis and Chemical Reactivity

The utility of this compound stems from its predictable and versatile reactivity, which is governed by its two distinct functional groups.

General Synthetic Approach

Several synthetic routes to 4-(Aminomethyl)benzaldehyde have been developed. A common industrial method involves the catalytic reduction of a suitable precursor. For example, methyl 4-formylbenzoate can be subjected to reductive amination using a Raney nickel catalyst in an ammonia atmosphere to yield the target compound with high efficiency.[1] Another approach involves the reduction of an oxime derived from 4-formylbenzoic acid.[1] The final step typically involves treatment with hydrochloric acid to precipitate the stable hydrochloride salt.

Caption: A generalized workflow for the synthesis of 4-(Aminomethyl)benzaldehyde HCl.

Duality of Reactivity

The causality behind experimental design using this reagent lies in understanding the orthogonal reactivity of its functional groups.

-

Reactions at the Aldehyde: The aldehyde group is a potent electrophile. It readily participates in:

-

Reductive Amination: Reaction with a primary or secondary amine followed by reduction (e.g., with NaBH₃CN or NaBH(OAc)₃) to form a new secondary or tertiary amine. This is a cornerstone of combinatorial chemistry.

-

Schiff Base Formation: Condensation with primary amines to form imines, which can be valuable intermediates or final products in their own right.

-

Wittig Reaction: Conversion of the aldehyde to an alkene.

-

Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds to form secondary alcohols.

-

-

Reactions at the Amine: The aminomethyl group, in its hydrochloride salt form, is non-nucleophilic. To engage its reactivity, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) is required to liberate the free amine. The free amine can then undergo:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

This pH-switchable reactivity allows for sequential, one-pot transformations where the aldehyde is reacted first under neutral or acidic conditions, followed by the addition of a base to activate the amine for a subsequent reaction.

Caption: Dual reactivity pathways based on reaction conditions.

Applications in Drug Discovery and Development

This compound is a valuable starting material for synthesizing a wide range of biologically active molecules and pharmaceuticals.[9] Its structure is frequently incorporated as a central scaffold or a versatile linker.

-

Scaffold for Heterocyclic Synthesis: The two functional groups can be used to construct various heterocyclic ring systems, such as quinazolines and other fused bicyclic structures that are prevalent in medicinal chemistry.[10]

-

Enzyme Inhibitors: Benzaldehyde derivatives are known to act as inhibitors for various enzymes. For instance, compounds like 4-(diethylamino)benzaldehyde are potent inhibitors of aldehyde dehydrogenase (ALDH), a target in cancer and metabolism studies.[11] The 4-(aminomethyl)benzaldehyde scaffold can be elaborated to design specific inhibitors for diverse enzyme classes.

-

Linker Chemistry: In fields like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), bifunctional linkers are essential. The aminomethyl and benzaldehyde moieties provide two distinct chemical handles for conjugation to a targeting ligand and an effector molecule, respectively.

-

Building Block for Lead Optimization: During the drug discovery process, the compound allows for rapid diversification of a lead molecule. The aldehyde can be used to explore interactions in one part of a binding pocket, while the amine can be functionalized to probe another, enabling systematic Structure-Activity Relationship (SAR) studies.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation, and causes serious eye irritation.[2][7][12] It may also cause respiratory irritation.[2][7]

-

Recommended Handling:

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[4]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular architects. Its structural elegance, characterized by the orthogonal reactivity of its aldehyde and protected amine functionalities, provides a reliable and versatile platform for chemical innovation. For researchers and scientists in drug development, a thorough understanding of its properties, reactivity, and handling is essential to fully exploit its potential in creating the next generation of therapeutics and advanced materials.

References

-

MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Simple synthetic route to 4-aminobenzaldehydes from anilines. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

PubMed (NIH). Effect of 4-(diethylamino)benzaldehyde on ethanol metabolism in mice. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Hydroxybenzaldehyde in Pharmaceutical Synthesis. Available from: [Link]

-

PrepChem.com. Synthesis of 4-hydroxybenzaldehyde. Available from: [Link]

-

PubChem. 4-(Aminomethyl)-benzaldehyde. Available from: [Link]

-

PubMed. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. Available from: [Link]

-

ResearchGate. Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Benzaldehyde. Available from: [Link]

-

HMDB. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Available from: [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

Sources

- 1. Buy 4-(Aminomethyl)benzaldehyde (EVT-3324725) | 186685-87-0 [evitachem.com]

- 2. This compound | C8H10ClNO | CID 119031673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1803571-99-4 [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Benzaldehyde, 4-(aminomethyl)- | 186685-87-0 [chemicalbook.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of 4-(diethylamino)benzaldehyde on ethanol metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-(Aminomethyl)-benzaldehyde | C8H9NO | CID 22929228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. synquestlabs.com [synquestlabs.com]

Physical and chemical properties of 4-(Aminomethyl)benzaldehyde hydrochloride

An In-depth Technical Guide to 4-(Aminomethyl)benzaldehyde Hydrochloride: Properties, Characterization, and Applications

Introduction: A Versatile Bifunctional Building Block

This compound is a substituted aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. As a bifunctional molecule, it incorporates both a reactive aldehyde group and a primary aminomethyl group (protected as a hydrochloride salt). This unique structural arrangement allows for selective, stepwise reactions, making it a valuable intermediate for the synthesis of complex molecules, including pharmaceutical agents and specialized polymers. The hydrochloride salt form enhances the stability and shelf-life of the amine component, preventing undesired side reactions and oxidation, which is a common challenge with free amines.

This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its analytical characterization, insights into its chemical reactivity, and a discussion of its applications in research and drug development.

Section 1: Core Physicochemical Properties

The hydrochloride salt exists as a solid at room temperature.[1] While extensive experimental data for this specific salt is not widely published, its core properties can be derived from computational models and data from commercial suppliers. These properties are crucial for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source |

| CAS Number | 1803571-99-4 | [2][3][4] |

| Molecular Formula | C₈H₁₀ClNO | [3][4] |

| Molecular Weight | 171.62 g/mol | [3][4][5] |

| IUPAC Name | 4-(aminomethyl)benzaldehyde;hydrochloride | [3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥90-95% (commercial grade) | [2][4][6] |

| Computed LogP | 0.8115 | [2] |

| Computed H-Bond Acceptors | 2 | [2] |

| Computed H-Bond Donors | 1 | [2] |

| Melting/Boiling Point | Data not readily available | [4] |

| Solubility | Data not readily available | [4] |

Note: The lack of experimental melting and boiling point data is common for niche laboratory chemicals. Researchers should perform their own characterization, such as Differential Scanning Calorimetry (DSC), to determine these values empirically.

Section 2: Chemical Reactivity and Stability

The reactivity of this compound is governed by its two functional groups. The hydrochloride salt of the aminomethyl group is relatively unreactive, protecting the amine from participating in reactions such as acylation or Schiff base formation under neutral or acidic conditions. The aldehyde group, however, remains a potent electrophile.

Key Reactions:

-

Reductive Amination: The aldehyde can react with a primary or secondary amine under reducing conditions (e.g., NaBH₃CN, NaBH(OAc)₃) to form a new secondary or tertiary amine.

-

Wittig Reaction: Reaction with a phosphorus ylide will convert the aldehyde into an alkene.

-

Oxidation: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid. This can occur slowly upon exposure to air or rapidly with common oxidizing agents (e.g., KMnO₄, H₂O₂).[7]

-

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄).

To utilize the amine functionality, it must first be deprotected by neutralization with a base (e.g., triethylamine, NaHCO₃) to yield the free amine, 4-(aminomethyl)benzaldehyde. Once liberated, the amine is nucleophilic and can participate in reactions such as:

-

Amide Formation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt).

-

Schiff Base Formation: Condensation with another aldehyde or a ketone.

Stability and Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[4][8][9] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation of the aldehyde group.[8] Benzaldehyde derivatives can slowly oxidize in air to form the corresponding benzoic acid.[7]

Section 3: Synthesis and Purification Workflow

While multiple synthetic routes exist for aminobenzaldehydes, a common laboratory-scale approach involves the reduction of a corresponding nitro- or cyano-substituted precursor, followed by salt formation.

Caption: Proposed synthetic workflow for this compound.

Rationale: This pathway is efficient. The reduction of a nitrile is a standard transformation. Converting the resulting free amine to its hydrochloride salt is a critical final step that significantly improves the compound's stability for storage and handling, preventing oligomerization or degradation. Purification is typically achieved by recrystallization.

Section 4: Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the compound. A multi-technique approach ensures a self-validating system of analysis.

Sources

- 1. 4-(Aminomethyl)benzaldehyde AldrichCPR 186685-87-0 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | C8H10ClNO | CID 119031673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. biosynth.com [biosynth.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. technopharmchem.com [technopharmchem.com]

- 8. 186685-87-0|4-(Aminomethyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Stability and Storage of 4-(Aminomethyl)benzaldehyde hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Reactivity of 4-(Aminomethyl)benzaldehyde hydrochloride

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive aldehyde group and a primary amine, the latter of which is protected as a hydrochloride salt. This dual functionality makes it a versatile building block for the synthesis of a wide array of compounds, including enzyme inhibitors and various heterocyclic scaffolds. However, the very features that make this compound synthetically useful also render it susceptible to degradation if not handled and stored correctly. Understanding the interplay between the aldehyde and the aminomethyl functionalities is paramount to preserving its chemical integrity.

The hydrochloride salt form enhances the stability and water solubility of the amine group compared to its free base form.[1] Amine hydrochlorides are generally more thermally stable and have less odor than their free base counterparts.[1] This guide will delve into the key factors that influence the stability of this compound and provide actionable protocols to ensure its long-term viability in a research setting.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for predicting its behavior under various conditions.

| Property | Value | Source |

| Molecular Formula | C8H10ClNO | PubChem[2] |

| Molecular Weight | 171.62 g/mol | PubChem[2] |

| Appearance | Solid | Sigma-Aldrich |

| Purity | 95% | AK Scientific, Inc.[3] |

| Melting Point | Not available | |

| Solubility | Soluble in water | Chemistry LibreTexts[1] |

| pKa | Not available |

Note: Some physical properties like melting point and pKa are not consistently reported across supplier documentation.

Key Factors Influencing Stability

The stability of this compound is primarily influenced by its susceptibility to oxidation, moisture, light, and temperature. The presence of both an aldehyde and an amine hydrochloride necessitates careful control of the storage environment.

Oxidation

The aldehyde group is prone to oxidation, which can convert it to the corresponding carboxylic acid, 4-(aminomethyl)benzoic acid. This process can be accelerated by exposure to air (oxygen).

Moisture (Hydroscopicity)

As a salt, this compound is hygroscopic and will readily absorb moisture from the atmosphere. The presence of water can facilitate degradation pathways and may also impact the physical state of the compound, leading to clumping. The related compound, 4-aminobenzaldehyde, is noted to be moisture sensitive.[4]

Light (Photosensitivity)

Aromatic aldehydes can be sensitive to light, which can promote oxidation and other degradation reactions.[4] It is crucial to protect the compound from light to prevent photolytic degradation.[5]

Temperature

Elevated temperatures can increase the rate of all chemical degradation processes. While amine hydrochlorides are generally more thermally stable than their free-base forms, prolonged exposure to high temperatures should be avoided.[1]

pH

The stability of the compound in solution is highly pH-dependent. Under basic conditions, the amine hydrochloride will be neutralized to the free amine, which is more nucleophilic and can participate in side reactions, such as self-condensation or reaction with the aldehyde group of another molecule. Acidic conditions, conversely, will maintain the protonated state of the amine, enhancing its stability.

Recommended Storage and Handling Protocols

To mitigate the risks outlined above, the following storage and handling procedures are recommended. These protocols are designed to be a self-validating system, ensuring the compound's integrity from receipt to use.

Long-Term Storage (Greater than 6 months)

For long-term storage, it is imperative to minimize exposure to all potential degradation triggers.

Recommended Long-Term Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Slows down all potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group. |

| Container | Tightly sealed, amber glass vial | Protects from moisture and light. |

| Location | Dark, dry, and well-ventilated area | Further protects from light and ambient moisture.[3][6] |

Experimental Protocol for Long-Term Storage:

-

Aliquotting: Upon receipt, if the quantity allows, aliquot the compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to ambient conditions.

-

Inerting: Before sealing, flush the vial with a gentle stream of an inert gas like argon or nitrogen to displace any air.

-

Sealing: Tightly seal the vial with a cap that has a chemically resistant liner. For extra protection, wrap the cap and neck of the vial with Parafilm®.

-

Labeling: Clearly label each vial with the compound name, CAS number, date of receipt, and any other relevant information.

-

Storage: Place the sealed vials in a freezer at -20°C.[7]

Short-Term Storage (Less than 6 months)

For routine use, slightly less stringent conditions can be employed, though care should still be taken to protect the compound.

Recommended Short-Term Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Sufficient for short-term stability while allowing for easier access.[8] |

| Atmosphere | Tightly sealed container | Minimizes exposure to air and moisture.[9] |

| Container | Amber glass vial | Protects from light. |

| Location | Refrigerator, in a designated and clearly marked area | Ensures consistent cool and dark conditions. |

Experimental Protocol for Handling During Use:

-

Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

-

Weighing: Weigh out the desired amount of the compound quickly in a low-humidity environment if possible.

-

Resealing: Immediately after use, re-flush the vial with inert gas if possible, and securely reseal it.

-

Return to Storage: Promptly return the vial to the appropriate storage conditions (2-8°C for short-term).

Visualizing the Decision Process for Storage

The following diagram illustrates the decision-making process for the appropriate storage of this compound.

Caption: Decision workflow for storing this compound.

Potential Degradation Pathways

Understanding the potential chemical transformations the compound may undergo is crucial for interpreting analytical data and troubleshooting experiments.

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid.

-

Polymerization/Self-Condensation: Under certain conditions (e.g., neutral or basic pH), the free amine can react with the aldehyde, leading to the formation of imines and subsequent polymerization. The parent compound, 4-aminobenzaldehyde, is known to be very easy to polymerize.[10]

-

Cannizzaro Reaction: In the presence of a base, benzaldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.[5]

Stability Indicating Method: A Protocol for Purity Assessment

A robust analytical method is essential to confirm the purity of this compound before use, especially after long-term storage. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

Experimental Protocol for HPLC Analysis:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a suitable solvent system, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL. The use of a slightly acidic aqueous component (e.g., 0.1% formic acid) can improve peak shape.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Gradient Program: A typical gradient might start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

The chromatogram of a pure sample should show a single major peak.

-

The appearance of additional peaks may indicate the presence of degradation products. The relative retention times of these peaks can provide clues to their identity.

-

Conclusion

The chemical integrity of this compound is contingent upon a diligent approach to its storage and handling. By understanding its inherent reactivity and implementing the protocols outlined in this guide, researchers can ensure the reliability of their starting materials, leading to more reproducible and accurate experimental outcomes. The core principles of excluding air, moisture, and light, combined with low-temperature storage, form the foundation of a robust strategy for preserving this valuable bifunctional compound.

References

-

AK Scientific, Inc. Safety Data Sheet: this compound. Link

-

Angene Chemical. Safety Data Sheet: 4-(Chloromethyl)benzaldehyde. Link

-

Fluorochem. This compound. Link

-

Cole-Parmer. Material Safety Data Sheet - 4-Aminobenzaldehyde. Link

-

PubChem. This compound. Link

-

The John D. Walsh Company. SAFETY DATA SHEET. Link

-

Enlighten Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. Link

-

Chemistry LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation. Link

-

PubMed. Effect of 4-(diethylamino)benzaldehyde on ethanol metabolism in mice. Link

-

StressMarq Biosciences Inc. Proper Reagent Storage and Handling. Link

-

ACS Publications. Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. Link

-

Carl ROTH. Safety Data Sheet: Benzaldehyde. Link

-

Cloudfront.net. 5_PRECAUTIONS FOR HANDLING AND STORAGE. Link

-

MDPI. Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Link

-

Sigma-Aldrich. 4-(Aminomethyl)benzaldehyde AldrichCPR. Link

-

ResearchGate. Properties of Amines and their Hydrochloride Salt. Link

-

ChemicalBook. 4-Aminobenzaldehyde - Safety Data Sheet. Link

-

NIH. Environmental Aldehyde Sources and the Health Implications of Exposure. Link

-

ChemScience. Safety Data Sheet: Ehrlich's Aldehyde Reagent. Link

-

Reddit. What are amine hydrochlorides? Link

-

Benchchem. 3-(Trifluoromethyl)benzaldehyde decomposition pathways and prevention. Link

-

PubChem. 4-(Aminomethyl)-benzaldehyde. Link

-

Forced degradation study of thiocolchicoside: characterization of its degradation products. Link

-

ChemicalBook. 4-Aminobenzaldehyde. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C8H10ClNO | CID 119031673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. johndwalsh.com [johndwalsh.com]

- 7. carlroth.com [carlroth.com]

- 8. angenechemical.com [angenechemical.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 4-Aminobenzaldehyde | 556-18-3 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: 4-(Aminomethyl)benzaldehyde Hydrochloride in Bioconjugation Techniques

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Versatile Linker for Advanced Bioconjugation

In the landscape of bioconjugation, the covalent attachment of molecules to proteins, peptides, and other biomolecules is a cornerstone of therapeutic and diagnostic innovation. The choice of linker is paramount, dictating the stability, homogeneity, and ultimately, the efficacy of the resulting bioconjugate. 4-(Aminomethyl)benzaldehyde hydrochloride emerges as a valuable bifunctional linker, offering a strategic approach to bioconjugation through its terminal aminomethyl and benzaldehyde functionalities.

This guide provides an in-depth exploration of this compound's application in two powerful bioconjugation techniques: reductive amination and the Pictet-Spengler ligation. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and discuss critical considerations for the characterization and analysis of the resulting conjugates.

Chemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₈H₁₀ClNO |

| Molecular Weight | 171.62 g/mol |

| Appearance | Off-white to pale yellow powder |

| Solubility | Soluble in aqueous buffers |

Chapter 1: Reductive Amination - Forging Stable Amine Bonds

Reductive amination is a robust and widely employed strategy for the formation of a stable carbon-nitrogen bond. The reaction proceeds in two key stages: the formation of a Schiff base between an aldehyde or ketone and a primary amine, followed by the reduction of this imine intermediate to a stable secondary amine. This compound can participate in this reaction in two distinct ways:

-

As the Aldehyde Source: The benzaldehyde moiety can react with primary amines on a biomolecule, such as the ε-amino group of lysine residues.

-

As the Amine Source: Following a separate modification to introduce an aldehyde or ketone onto the biomolecule, the aminomethyl group of the linker can serve as the nucleophilic amine.

This chapter will focus on the first scenario, where the inherent aldehyde of 4-(aminomethyl)benzaldehyde is the reactive handle.

The "Why": Mechanistic Insights and Strategic Advantages

The elegance of reductive amination lies in its selectivity and the stability of the resulting secondary amine bond. The initial formation of the Schiff base is a reversible reaction, and its rate is pH-dependent. Mildly acidic conditions (typically pH 5-7) favor the formation of the protonated imine (iminium ion), which is more susceptible to reduction.[2]

A key advantage of using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is its selectivity for the iminium ion over the aldehyde, minimizing the unwanted reduction of the starting material.[2] This controlled reduction is crucial for achieving high yields of the desired conjugate.

Protocol: Reductive Amination of an Antibody

This protocol details the conjugation of this compound to the lysine residues of a monoclonal antibody (mAb).

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL. This step is critical to remove any primary amine-containing buffers (like Tris) that would compete in the reaction.[3]

-

-

Linker Addition:

-

Prepare a fresh stock solution of this compound in the Reaction Buffer.

-

Add the linker solution to the antibody solution to achieve a final molar excess of 20-50 fold over the antibody. The optimal stoichiometry should be determined empirically for each specific antibody.

-

-

Schiff Base Formation:

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. This allows for the formation of the Schiff base intermediate.

-

-

Reduction:

-

Prepare a fresh stock solution of NaBH₃CN in the Reaction Buffer.

-

Add the NaBH₃CN solution to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate the reaction overnight (12-16 hours) at 4°C with gentle mixing. The lower temperature helps to maintain protein stability during the longer incubation required for the reduction step.

-

-

Quenching:

-

Add the Quenching Buffer to a final concentration of 50 mM Tris to consume any unreacted 4-(Aminomethyl)benzaldehyde. Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the antibody-drug conjugate (ADC) from excess reagents using a pre-equilibrated SEC column with PBS, pH 7.4.

-

Monitor the elution profile at 280 nm and collect the fractions corresponding to the antibody peak.

-

Rationale for Experimental Choices:

-

pH 6.0 Reaction Buffer: This mildly acidic pH represents a compromise. It is low enough to promote the formation of the iminium ion, accelerating the reduction, but not so low as to risk denaturation of the antibody.[2]

-

Molar Excess of Linker: A significant molar excess drives the equilibrium towards Schiff base formation, increasing the efficiency of the conjugation.

-

Sodium Cyanoborohydride: Its selectivity for the iminium ion over the aldehyde is the cornerstone of this one-pot reaction, preventing the wasteful consumption of the linker.[2]

Chapter 2: The Pictet-Spengler Ligation - Constructing Stable Heterocyclic Linkages

The Pictet-Spengler reaction is a powerful C-C bond-forming reaction that involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[4] In the context of bioconjugation, a modified version, often termed a Pictet-Spengler ligation, can be employed to create exceptionally stable linkages.[4][5] This reaction is particularly advantageous as it forms a new heterocyclic ring, resulting in a conjugate with enhanced stability compared to the imine or even the reduced amine bond.[4]

The "Why": A Bioorthogonal and Stable Ligation

For the Pictet-Spengler ligation to be applied in bioconjugation, one of the reactive partners needs to be incorporated into the biomolecule. In this scenario, we will consider a protein that has been modified to contain a tryptamine-like moiety. The 4-(Aminomethyl)benzaldehyde then serves as the aldehyde component that drives the cyclization.

The reaction is typically acid-catalyzed, which can be a challenge for sensitive biomolecules.[5] However, by using aniline or other catalysts, the reaction can be performed under milder conditions. The resulting tetrahydro-β-carboline linkage is highly resistant to hydrolysis, making it ideal for applications requiring long-term stability in biological environments.[4]

Protocol: Pictet-Spengler Ligation on a Modified Protein

This protocol outlines a general procedure for the Pictet-Spengler ligation of this compound to a protein previously functionalized with a tryptamine derivative.

Materials:

-

Tryptamine-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Aniline (as a catalyst)

-

Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.0

-

Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Buffer exchange the tryptamine-modified protein into the Reaction Buffer to a final concentration of 5-10 mg/mL.

-

-

Reaction Setup:

-

Prepare a fresh stock solution of this compound in the Reaction Buffer.

-

Add the linker solution to the protein solution to achieve a final molar excess of 50-100 fold.

-

Prepare a fresh stock solution of aniline in an organic co-solvent (e.g., DMSO) and add it to the reaction mixture to a final concentration of 10-20 mM.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 16-24 hours with gentle mixing. The reaction progress can be monitored by LC-MS.

-

-

Purification:

-

Purify the conjugate using a pre-equilibrated SEC column with PBS, pH 7.4.

-

Monitor the elution profile at 280 nm and collect the fractions corresponding to the protein peak.

-

Rationale for Experimental Choices:

-

pH 5.0 Reaction Buffer: The acidic pH is necessary to catalyze the Pictet-Spengler reaction.[5] The choice of buffer should be one that does not interfere with the reaction.

-

Aniline Catalyst: Aniline acts as a nucleophilic catalyst, accelerating the reaction under milder conditions than would be required with strong acids alone.

-

Elevated Temperature: The increased temperature helps to overcome the activation energy of the C-C bond formation, driving the reaction to completion.

Chapter 3: Characterization of the Bioconjugate

Thorough characterization of the bioconjugate is essential to ensure its quality, homogeneity, and suitability for its intended application. Key parameters to assess include the drug-to-antibody ratio (DAR), conjugation site, and the stability of the linkage.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR represents the average number of linker-payload molecules conjugated to each antibody. Several techniques can be employed for DAR determination:

-

UV/Vis Spectroscopy: This is a straightforward method if the drug or linker has a distinct UV absorbance from the antibody. By measuring the absorbance at two different wavelengths (e.g., 280 nm for the protein and the λmax of the linker/drug), the concentrations of both components can be determined, and the DAR calculated.

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that separates proteins based on their hydrophobicity.[6] As drug molecules are typically hydrophobic, each conjugation event increases the overall hydrophobicity of the antibody. HIC can resolve species with different numbers of conjugated drugs, allowing for the determination of the distribution of DAR species and the calculation of the average DAR.[6]

-

Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a direct measurement of the mass of the conjugate, from which the number of attached linkers can be determined. For more detailed information, the ADC can be fragmented (e.g., by reduction of disulfide bonds) and the light and heavy chains analyzed separately.

HIC-HPLC Protocol for DAR Analysis:

| Parameter | Condition |

| Column | A HIC column (e.g., Butyl-NPR) |

| Mobile Phase A | 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0 |

| Mobile Phase B | 20 mM Sodium Phosphate, pH 7.0 |

| Gradient | 0-100% B over 30 minutes |

| Flow Rate | 0.5-1.0 mL/min |

| Detection | UV at 280 nm |

Data Analysis: The peaks corresponding to different DAR species are integrated, and the average DAR is calculated as the weighted average of the peak areas.

Confirmation of Conjugation Site

Mass spectrometry-based peptide mapping is the gold standard for identifying the specific amino acid residues that have been modified.

General Peptide Mapping Workflow:

-

Enzymatic Digestion: The ADC is digested with a protease (e.g., trypsin) to generate a mixture of peptides.

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The fragmentation spectra are searched against the protein sequence to identify peptides. Modified peptides will show a characteristic mass shift corresponding to the mass of the linker. The fragmentation pattern can then be used to pinpoint the exact site of modification. The mass of the 4-(aminomethyl)benzyl group is 106.06 Da.

Stability Assessment

The stability of the linkage is critical, particularly for therapeutic applications. The conjugate should be stable in circulation but may be designed to release the payload under specific conditions (e.g., in the acidic environment of a lysosome).

Plasma Stability Assay:

-

Incubation: Incubate the ADC in human or animal plasma at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

-

Analysis: Analyze the samples by a suitable method (e.g., HIC-HPLC or LC-MS) to quantify the amount of intact ADC remaining and to identify any degradation products.

Chapter 4: Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low Conjugation Yield | - Inactive reagents- Incorrect pH- Competing nucleophiles in the buffer- Insufficient molar excess of linker | - Use fresh reagents- Verify the pH of the reaction buffer- Ensure the buffer is free of primary amines (e.g., Tris)- Increase the molar excess of the linker |

| Protein Aggregation | - Harsh reaction conditions (pH, temperature)- High concentration of organic co-solvent | - Optimize the pH and temperature- Reduce the amount of co-solvent or screen for a more protein-friendly one |

| Heterogeneous Product | - Multiple reactive sites on the protein- Incomplete reaction | - Consider site-specific modification strategies- Increase the reaction time or optimize other parameters |

Conclusion

This compound is a versatile and valuable tool in the bioconjugation toolbox. Its dual functionality allows for its application in both reductive amination and Pictet-Spengler ligation, enabling the synthesis of stable and well-defined bioconjugates. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully employ this linker in their own work, paving the way for the development of novel protein therapeutics and diagnostics.

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Aminomethyl)benzaldehyde. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization. Retrieved from [Link]

-

ResearchGate. (2014, May 13). Can anyone troubleshoot my procedure for protein modification using a reductive amination method?. Retrieved from [Link]

-

Hampton Research. (n.d.). Reductive Alkylation Kit. Retrieved from [Link]

-

Bertozzi, C. R., & Tirrell, D. A. (2012). A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences, 109(51), 20888–20893. [Link]

-

Royal Society of Chemistry. (2021, October 6). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, November 18). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Retrieved from [Link]

-

Agilent Technologies. (2018, July 26). AdvanceBio HIC Column for Drug to Antibody Ratio (DAR) Analysis of Antibody Drug Conjugates (ADC). Retrieved from [Link]

-

American Pharmaceutical Review. (2015, June 11). The Hydrazino-iso-Pictet-Spengler Ligation: a Versatile, Mild, and Efficient Aldehyde Conjugation Strategy to Generate Site-specific, Positionally Programmable Antibody-Drug Conjugates. Retrieved from [Link]

-

American Pharmaceutical Review. (2015, July 31). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. Retrieved from [Link]

-

DergiPark. (2020, June 25). Preparation and Characterization of Some Schiff Base Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydrophobic benzyl amines as supports for liquid-phase C-terminal amidated peptide synthesis: application to the preparation of ABT-510. Retrieved from [Link]

-

Ohio State University. (n.d.). Mass spectrometry of peptides and proteins. Retrieved from [Link]

-

Molnar-Institute. (n.d.). Optimization of non-linear gradient in hydrophobic interaction chromatography for the analytical characterization of antibody-dr. Retrieved from [Link]

-

eScholarship. (2021, February 3). Chemoselective and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine–Borane Cofactor. Retrieved from [Link]

-

Patsnap. (2025, May 9). How to Troubleshoot Low Protein Yield After Elution. Retrieved from [Link]

-

SciSpace. (2015). Top 288 Bioconjugate Chemistry papers published in 2015. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). +MS fragmentation patterns of the protonated new peptide aldehyde.... Retrieved from [Link]

-

ACS Publications. (n.d.). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, January 2). A Pictet-Spengler ligation for protein chemical modification. Retrieved from [Link]

-

Fusion QbD. (n.d.). AN002598: Automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography. Retrieved from [Link]

-

Taylor & Francis. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions .... Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, November 5). Optimum pH range for formation of Schiff bases. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, November 18). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Retrieved from [Link]

-

Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. Retrieved from [Link]

-

YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Site-selective incorporation and ligation of protein aldehydes. Retrieved from [Link]

-

Beilstein Journals. (2021, November 2). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

Sources

Application Note: Synthesis of N-Substituted-4-(aminomethyl)benzylamines via Reductive Amination

Abstract

This application note provides a comprehensive guide to the reaction of 4-(aminomethyl)benzaldehyde hydrochloride with primary amines. The core of this transformation is the reductive amination process, a cornerstone of medicinal chemistry and drug development for the synthesis of secondary amines. We will elucidate the underlying reaction mechanism, provide a detailed and validated experimental protocol, and discuss the critical parameters that ensure high yield and purity of the desired N-substituted-4-(aminomethyl)benzylamine products. This document is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile reaction.

Introduction: The Significance of Secondary Amines in Pharmaceutical Scaffolds

Substituted benzylamines are privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents. The ability to predictably and efficiently synthesize these structures is therefore of paramount importance. The reaction between 4-(aminomethyl)benzaldehyde and a primary amine offers a direct route to 1,4-disubstituted benzene rings bearing two distinct amine functionalities, a motif of significant interest in the design of novel bioactive molecules.

The primary method for achieving this transformation is reductive amination . This powerful technique combines the formation of a Schiff base (imine) from a carbonyl compound and a primary amine, with a subsequent in-situ reduction to the corresponding secondary amine.[1][2] This one-pot approach is highly favored due to its efficiency, atom economy, and its ability to circumvent the common problem of overalkylation often encountered in direct alkylation methods.[2][3]

Unraveling the Reaction Mechanism

The reductive amination of this compound with a primary amine (R-NH₂) proceeds in two key stages, which are carefully balanced within a single reaction vessel.

Stage 1: Schiff Base (Imine) Formation

The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the benzaldehyde. This process is typically acid-catalyzed and involves several equilibrium steps.[4]

-

Neutralization and Amine Availability : The starting material, this compound, possesses a protonated aminomethyl group (-CH₂NH₃⁺Cl⁻). For the aldehyde to react with the external primary amine, it is often beneficial to neutralize the hydrochloride salt with a non-nucleophilic base (e.g., triethylamine, TEA) to free the aldehyde. However, in many reductive amination protocols, the reaction proceeds by adding the primary amine reactant, which can act as a base, or by the inclusion of acetic acid which helps catalyze imine formation while maintaining a suitable pH.[3][5]

-

Nucleophilic Attack : The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the benzaldehyde.

-

Hemiaminal Intermediate : This attack forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine).[6] This intermediate is often unstable and exists in equilibrium with the starting materials.

-

Dehydration to Imine : Under mildly acidic conditions (a pH of ~5 is often optimal), the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (H₂O).[4] Subsequent elimination of water and deprotonation of the nitrogen atom yields the C=N double bond of the Schiff base (imine).[4][6]

Stage 2: Reduction of the Imine

Once the imine is formed, a reducing agent present in the reaction mixture selectively reduces the iminium ion (the protonated form of the imine) to the final secondary amine product.

-

Choice of Reducing Agent : The selection of the reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations.[1][3] Its mild nature allows it to selectively reduce the protonated imine in the presence of the starting aldehyde, preventing premature reduction of the carbonyl group. Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde directly and are typically used in a stepwise procedure where the imine is pre-formed before the reductant is added.[7][8]

The overall mechanism can be visualized as a seamless cascade within a single pot, leading to the desired secondary amine with high selectivity.

Experimental Protocol: One-Pot Synthesis

This protocol describes a general and robust method for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| This compound | >95% | e.g., Fluorochem[9] | Store under inert gas, moisture sensitive. |

| Primary Amine (R-NH₂) | >98% | Various | Aliphatic or aromatic. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | >95% | Various | Moisture sensitive; handle quickly. |

| 1,2-Dichloroethane (DCE) | Anhydrous | Various | Preferred solvent.[7] THF can also be used. |

| Acetic Acid (AcOH) | Glacial | Various | Optional catalyst, particularly for less reactive amines/ketones.[3][7] |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS | Various | For aqueous workup. |

| Dichloromethane (DCM) | ACS | Various | For extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS | Various | For drying organic layers. |

Step-by-Step Procedure

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Addition of Reactants : Add the primary amine (1.1 - 1.2 eq). Dissolve the solids in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

-

Expert Insight : The slight excess of the amine helps to drive the imine formation equilibrium forward. For amine hydrochloride salts, an additional equivalent of a non-nucleophilic base like triethylamine may be required.

-

-

Imine Formation : Stir the mixture at room temperature for 30-60 minutes. This allows for the formation of the hemiaminal and its conversion to the Schiff base intermediate.

-

Reduction : To the stirring solution, add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise over 10-15 minutes.

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 3 to 16 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Workup - Quenching : Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20-30 minutes until gas evolution ceases.

-

Workup - Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with dichloromethane (DCM).

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure secondary amine.

Validation and Expected Outcomes

This protocol is designed to be a self-validating system. Key checkpoints include:

-

TLC Monitoring : The disappearance of the UV-active benzaldehyde spot and the appearance of a new, typically more polar, product spot.

-

LC-MS Analysis : Confirmation of product formation by observing the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion.

-

Yields : Typical yields for this reaction are in the range of 60-95%, depending on the nature of the primary amine used.

-

Characterization : The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Example Reaction Conditions

The following table provides a starting point for adapting the protocol to different primary amines.

| Primary Amine (R-NH₂) | Equivalents | Reducing Agent (eq) | Solvent | Time (h) | Typical Yield |

| Benzylamine | 1.1 | NaBH(OAc)₃ (1.3) | DCE | 4 | >85% |

| Cyclohexylamine | 1.2 | NaBH(OAc)₃ (1.5) | DCE | 6 | >90% |

| Aniline | 1.2 | NaBH(OAc)₃ (1.5) | DCE/AcOH | 12 | ~70% |

Conclusion

The reductive amination of this compound with primary amines is a reliable and highly versatile method for synthesizing valuable secondary amine building blocks. The use of sodium triacetoxyborohydride ensures high selectivity and operational simplicity, making it an indispensable tool in the arsenal of medicinal and organic chemists. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this note, researchers can confidently and efficiently access a diverse range of N-substituted-4-(aminomethyl)benzylamines for applications in drug discovery and development.

References

-

Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Synthesis, 2008(11), 1679–1681. Available from: [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

-

Sura Hamid, et al. (2023). Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization. Wasit Journal of Pure sciences, 2(4):254-268. Available from: [Link]

-

Pelletier, J. C. (2014). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 91(9), 1461–1464. Available from: [Link]

-

Gzella, A., et al. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 23(1), 139. Available from: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Myers, A. (n.d.). Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available from: [Link]

-

Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. fluorochem.co.uk [fluorochem.co.uk]

Protocol for Site-Specific Peptide Modification via Reductive Amination with 4-(Aminomethyl)benzaldehyde Hydrochloride

Introduction: Precision Engineering of Peptides for Advanced Therapeutics and Research

The functionalization of peptides is a cornerstone of modern drug development and chemical biology, enabling the enhancement of therapeutic properties, the introduction of labels for imaging, and the creation of novel biomaterials.[1] Among the myriad of chemical modifications, N-terminal modification offers a unique handle for site-specific conjugation, as most peptides possess a single α-amino group. Reductive amination stands out as a robust and highly selective method for this purpose, preserving the charge of the N-terminus which can be critical for maintaining biological activity.[2][3]

This technical guide provides a comprehensive protocol for the modification of peptides with 4-(aminomethyl)benzaldehyde hydrochloride. This bifunctional linker introduces a reactive aldehyde group onto the peptide, which can subsequently be used for further conjugation, for example, to carrier proteins or surfaces. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chemical principles.

Chemical Rationale: The Mechanism of Reductive Amination

Reductive amination is a two-step process that forms a stable secondary amine linkage between the peptide's N-terminal primary amine and the aldehyde group of 4-(aminomethyl)benzaldehyde.[4]

-

Schiff Base Formation: The reaction is initiated by the nucleophilic attack of the peptide's primary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a Schiff base (an imine).[4][5] This step is reversible and pH-dependent.

-

Reduction: The Schiff base is then selectively reduced to a stable secondary amine using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN).[4][6] Sodium cyanoborohydride is preferred over stronger reducing agents like sodium borohydride (NaBH₄) because it is less likely to reduce the aldehyde starting material.[7]

Caption: Reaction mechanism of peptide modification with 4-(Aminomethyl)benzaldehyde.

Materials and Reagents

Equipment

-

Magnetic stirrer and stir bar

-

pH meter

-

Reaction vials

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

-

Lyophilizer

Reagents

-

Peptide of interest

-

This compound (Purity ≥ 95%)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Sodium phosphate monobasic (NaH₂PO₄)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA)

-

Deionized water (ddH₂O)

Safety Precautions: this compound is harmful if swallowed and can cause skin and eye irritation.[8][9][10] Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific properties of the peptide.

Preparation of Reagents

-

Phosphate Buffer (100 mM, pH 7.0): Prepare separate solutions of 100 mM NaH₂PO₄ and 100 mM Na₂HPO₄. Titrate the NaH₂PO₄ solution with the Na₂HPO₄ solution until the desired pH of 7.0 is reached.

-

Peptide Stock Solution (10 mg/mL): Dissolve the peptide in the 100 mM phosphate buffer. The solubility may vary depending on the peptide sequence.

-

This compound Solution (50 mg/mL): Dissolve this compound in deionized water. Prepare this solution fresh before use.

-

Sodium Cyanoborohydride Solution (50 mg/mL): Dissolve sodium cyanoborohydride in 100 mM phosphate buffer. Prepare this solution fresh immediately before use.

Reductive Amination Reaction

-

In a clean reaction vial, add the peptide stock solution.

-

Add the this compound solution to the peptide solution. A molar excess of the aldehyde (typically 10-20 equivalents) is recommended to drive the reaction to completion.

-

Gently mix the solution and allow it to react for 1-2 hours at room temperature to facilitate Schiff base formation.

-

Add the freshly prepared sodium cyanoborohydride solution to the reaction mixture. A molar excess of the reducing agent (typically 20-40 equivalents relative to the peptide) is recommended.

-

Allow the reaction to proceed overnight at room temperature with gentle stirring.

Reaction Monitoring

-

The progress of the reaction can be monitored by analytical Reverse-Phase HPLC (RP-HPLC).

-

At different time points (e.g., 0, 2, 4, and 24 hours), withdraw a small aliquot of the reaction mixture.

-

Quench the reaction in the aliquot by adding a small amount of 0.1% TFA in water.

-

Analyze the quenched sample by RP-HPLC to observe the disappearance of the starting peptide peak and the appearance of the modified peptide peak.

Caption: General experimental workflow for peptide modification.

Characterization and Purification

Purification by Preparative RP-HPLC

-

Once the reaction is complete, the modified peptide can be purified from unreacted starting materials and byproducts using preparative RP-HPLC.[11]

-

A C18 column is commonly used for peptide purification.[11]

-

A typical mobile phase system consists of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).[11]

-

A linear gradient of Solvent B is used to elute the peptides. The modified peptide will typically have a longer retention time than the unmodified peptide due to the increased hydrophobicity of the benzaldehyde moiety.

-

Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure modified peptide.

Characterization by Mass Spectrometry

-

The identity of the purified modified peptide should be confirmed by mass spectrometry.[12]

-

The observed molecular weight should correspond to the theoretical molecular weight of the modified peptide.

-

The theoretical mass increase upon modification with 4-(aminomethyl)benzaldehyde is 120.06 Da (C₈H₈N).

| Compound | Theoretical Mass (Da) | Observed Mass (Da) | Retention Time (min) |

| Unmodified Peptide | [Insert theoretical mass] | [Insert observed mass] | [Insert retention time] |

| Modified Peptide | [Insert theoretical mass + 120.06] | [Insert observed mass] | [Insert retention time] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low reaction conversion | - Insufficient excess of reagents.- Inefficient Schiff base formation.- Degradation of reducing agent. | - Increase the molar excess of the aldehyde and/or NaBH₃CN.- Optimize the reaction pH (typically between 6-8).- Prepare the NaBH₃CN solution immediately before use. |

| Multiple product peaks in HPLC | - Modification at other amine-containing residues (e.g., Lysine).- Side reactions. | - Lower the reaction pH to favor N-terminal modification.[2]- Ensure the purity of the starting materials. |

| No reaction | - Inactive reagents.- Incorrect pH. | - Use fresh reagents.- Verify the pH of the reaction mixture. |

| Poor peak shape in HPLC | - Inappropriate column or mobile phase. | - Optimize the HPLC method (e.g., gradient, flow rate, column type). |

Conclusion

This protocol provides a robust and reliable method for the site-specific modification of peptides with this compound via reductive amination. The resulting modified peptide can be used in a wide range of applications, from the development of novel therapeutics to the creation of advanced research tools. As with any chemical protocol, optimization may be required to achieve the best results for a specific peptide. Careful monitoring of the reaction and thorough characterization of the final product are essential to ensure the quality and purity of the modified peptide.

References

-

Boutureira, O., & Bernardes, G. J. L. (2015). Advances in Chemical Protein Modification. Chemical Reviews, 115(5), 2174–2195. [Link]

-

Geoghegan, K. F., & Stroh, J. G. (1992). Site-specific conjugation of peptides and proteins to solid supports for use in immunoassays. Bioconjugate Chemistry, 3(2), 138–146. [Link]

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Waters Corporation. (n.d.). Peptide Analysis and Purification by Reversed-Phase Chromatography. [Link]

Sources

- 1. genscript.com [genscript.com]

- 2. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sodium Cyanoborohydride for Reductive Amination [gbiosciences.com]

- 8. This compound | C8H10ClNO | CID 119031673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. 4-(Aminomethyl)-benzaldehyde | C8H9NO | CID 22929228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. bachem.com [bachem.com]

- 12. apexpeptidesupply.com [apexpeptidesupply.com]

Application Notes and Protocols for the Synthesis of Secondary Amines using 4-(Aminomethyl)benzaldehyde Hydrochloride

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 4-(Aminomethyl)benzaldehyde in Amine Synthesis

Secondary amines are a cornerstone of modern pharmacology, forming the structural core of countless therapeutic agents, from antihistamines to antidepressants.[1] Their synthesis is a critical task in drug discovery and development, demanding methods that are both versatile and robust. 4-(Aminomethyl)benzaldehyde hydrochloride stands out as a particularly valuable starting material. As a bifunctional molecule, it possesses both a primary amine (as its hydrochloride salt) and an aldehyde group, offering multiple synthetic pathways to construct complex molecular architectures.

This guide provides an in-depth exploration of the most direct and widely applicable method for synthesizing secondary amines from this precursor: reductive amination . This technique leverages the aldehyde functionality to build a new carbon-nitrogen bond, incorporating the aminomethylbenzyl scaffold into the final product. We will detail the underlying chemical principles, provide a field-tested experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Part 1: The Core Methodology: Reductive Amination

Reductive amination is a powerful and efficient "one-pot" method for preparing amines.[2] The process involves two key sequential steps:

-

Imine Formation: A primary amine nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration, to form an imine intermediate (a compound containing a C=N double bond).

-

In Situ Reduction: The imine is immediately reduced to a secondary amine by a hydride-based reducing agent present in the reaction mixture.

This approach is highly favored in medicinal chemistry because it avoids the common pitfalls of direct N-alkylation with alkyl halides, such as over-alkylation and the need for harsh reaction conditions.[3][4]

Reaction Mechanism: A Step-by-Step Visualization

The efficiency of reductive amination hinges on the careful control of reaction conditions, particularly pH, to favor imine formation. The subsequent reduction must be selective for the imine in the presence of the starting aldehyde.

Caption: Reductive amination pathway using 4-(aminomethyl)benzaldehyde.

Part 2: Experimental Protocol: Synthesis of N-Benzyl-1-(4-(aminomethyl)phenyl)methanamine

This protocol details a representative synthesis using benzylamine as the coupling partner.

Core Directive: Safety First

-